molecular formula C14H16O3 B1323798 cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 732253-47-3

cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1323798
M. Wt: 232.27 g/mol
InChI Key: VWUABZLEGQFYQH-NWDGAFQWSA-N
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Description

“Cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid” is a small-molecule organic compound. It is a chiral compound and contains a mixture of enantiomers . The IUPAC name for this compound is (1R,2S)-2-(4-methylbenzoyl)cyclopentanecarboxylic acid .


Molecular Structure Analysis

The molecular formula of “cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid” is C14H16O3 . The InChI code for this compound is 1S/C14H16O3/c1-9-5-7-10(8-6-9)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12+/m0/s1 .


Physical And Chemical Properties Analysis

The molecular weight of “cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid” is 232.28 g/mol . The compound is not chirally pure and contains a mixture of enantiomers .

Scientific Research Applications

Chemical Synthesis and Catalysis

  • The compound has been used in the synthesis of cycloalkane-fused dihydropyrimidin-4(3H)-one enantiomers, which involves the reaction of cyclopentane- or cyclohexane-1-carboxylic acid with amides and subsequent ring closures (Szakonyi et al., 1998).
  • It has been utilized in palladium-tetraphosphine catalyzed cross-coupling reactions, displaying a significant influence of the ligand's nature on the reaction outcome (Feuerstein et al., 2001).

Analytical Chemistry

  • In analytical chemistry, methods involving this compound have been developed for monitoring pyrethroid metabolites in human urine. This includes the detection and quantification of various cyclopropane carboxylic acids in urine samples (Arrebola et al., 1999).

Organic Chemistry

  • In the realm of organic chemistry, it has been used for preparing pyrrolo[2,1-b]- and isoindolo[1,2-b][3,1]epoxyquinazolines, which involved reactions with various γ-oxocarboxylic acids, including cis-2-(4-methylbenzoyl)cyclohexanecarboxylic acid (Kanizsai et al., 2007).

properties

IUPAC Name

(1R,2S)-2-(4-methylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-9-5-7-10(8-6-9)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUABZLEGQFYQH-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641306
Record name (1R,2S)-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid

CAS RN

732253-47-3
Record name (1R,2S)-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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